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CAS No.: 1936399-47-1

Cat. No.: B2928800

Get Quote

In the landscape of modern drug development, the purity and safety of an Active
Pharmaceutical Ingredient (API) are paramount. Vonoprazan, a next-generation potassium-
competitive acid blocker (P-CAB), represents a significant advancement in treating
gastrointestinal disorders.[1][2] Its synthesis, like any complex chemical process, can result in
the formation of impurities—substances that can compromise the stability, safety, and efficacy
of the final drug product.[1]

This guide focuses on a specific, known process-related impurity: CAS 1936399-47-1,
identified as Vonoprazan Impurity 41. For researchers in process development, quality control,
and toxicology, obtaining this impurity as a well-characterized reference standard is not merely
a matter of procurement; it is a foundational requirement for robust analytical method
development, validation, and safety assessment.

The Certificate of Analysis (CoA) is the primary document that attests to the quality of this
reference standard. However, not all CoAs are created equal. A comprehensive CoA is more
than a simple declaration of compliance; it is a detailed scientific report providing a transparent,
data-backed profile of the material. This guide provides drug development professionals with
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an in-depth framework for critically evaluating the CoA for CAS 1936399-47-1, ensuring that
the material you source is fit for its intended purpose and will not compromise the integrity of

your research.

The Anatomy of a High-Integrity CoA for a
Pharmaceutical Impurity

A CoA for a reference standard like Vonoprazan Impurity 41 must be a self-validating
document, providing clear, unambiguous data. Each piece of information serves a critical
purpose in establishing the material's identity, purity, and suitability for quantitative applications.
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CoA Component

Scientific Rationale & Importance for CAS
1936399-47-1

Compound Identification

Compound Name

Must explicitly state "Vonoprazan Impurity 41" or
a systematic [IUPAC name. Ambiguity is a red

flag.

CAS Number

1936399-47-1. This is a unique identifier that
prevents confusion with other isomers or related

substances.

Lot/Batch Number

Ensures traceability of the specific batch of
material tested. All analytical data must

correspond to this number.

Physicochemical Data

Molecular Formula & Weight

Confirms the basic chemical composition. For
Vonoprazan Impurity 41, this should align with

its known structure.

Appearance

A qualitative check for consistency (e.g., "White
to Off-White Solid"). Deviations from the
expected appearance may indicate degradation

or gross contamination.

Core Analytical Data

Identity Confirmation

Provides unequivocal proof of the molecular

structure. This is the most critical section.

1H NMR Spectrum

Confirms the proton framework of the molecule.
The CoA should state that the spectrum is

"Consistent with Structure."

Mass Spectrum (MS)

Confirms the molecular weight of the compound.
The CoA should report the observed mass-to-
charge ratio (m/z).[3][4][5][6]

Purity & Assay
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Determines the percentage of the main
compound relative to other detectable

Purity by HPLC impurities. A purity value of >98% is typically
expected for a high-quality reference standard.

[1](7]

Provides the true concentration or mass fraction
of the compound, accounting for non-

Assay (by qNMR or Mass Balance) chromatophoric impurities, water, and residual
solvents. This is essential for accurate

quantitative work.

Residuals Analysis

Determined by methods like Karl Fischer
Water Content titration. Water content is critical for calculating

accurate concentrations of stock solutions.

Quantifies solvents remaining from the
] synthesis and purification process. This is
Residual Solvents ) )
crucial for both safety (some solvents are toxic)

and accurate weighing.

Documentation

Provides a timeline for the testing and
Date of Analysis & Approval demonstrates that the data has been reviewed

and approved by a qualified individual.

Core Analytical Techniques: A Comparative
Overview

The trustworthiness of a CoA is directly linked to the analytical techniques used to generate the
data. For a pharmaceutical impurity standard, a multi-technique approach is non-negotiable.
Each method provides an orthogonal piece of evidence, collectively building a comprehensive
quality profile.
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Technique

Primary Purpose

What It Reveals about CAS
1936399-47-1

1H NMR Spectroscopy

Identity & Structural
Confirmation

Provides a "fingerprint" of the
molecule's proton structure.
Essential for distinguishing
between isomers, which are
common impurities in drug
synthesis.[8][9][10]

Mass Spectrometry (MS)

Identity & Molecular Weight

Confirms the molecular mass
of the compound, verifying that
it is not a salt form or an

unexpected adduct.[4][6]

HPLC-UV

Purity Assessment

Separates the main compound
from process-related and
degradation impurities. The
area-under-the-curve provides
a relative purity value.[1][7][11]

Quantitative NMR (gNMR)

Absolute Purity (Assay)

An absolute quantification
method that determines the
concentration of the analyte by
comparing its NMR signal
integral to that of a certified

internal standard.

Gas Chromatography (GC)

Residual Solvent Analysis

Separates and quantifies
volatile organic compounds
(solvents) that may remain

after manufacturing.

Karl Fischer Titration

Water Content

An electrochemical method
that specifically and accurately
quantifies the amount of water

in the material.

Workflow for Qualification of a Reference Standard
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The generation of a reliable CoA follows a logical progression of analytical tests. Each step
builds upon the last, culminating in a complete and trustworthy profile of the material.
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(Phase 1: Identity Confirmation\

Receive New Batch of
CAS 1936399-47-1

lnitial Check

Mass Spectrometry (MS)
Verify Molecular Weight

tructure Check
1H NMR Spectroscopy
Confirm Structural Integrity
\_ J

Proceed if Identity Confirmed

-

Phase 2: Puriv & Residuals

C—|PLC Purity Analysis}

(>98% Area?)

Residual Solvent Analysis (GC)
(Meet Specification?)

Water Content (Karl Fischera

(Quantify)
- J
Proceed if Purity Confirmed
4 Phase 3: Final Qualification

Quantitative NMR (QNMR)
Assign Absolute Assay Value

:
.

Generate Certificate of Analysis
(CoA) with Full Data & Signature
N\ J
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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